4-(But-2-en-1-yloxy)benzaldehyde

Claisen rearrangement Allyl vinyl ether Ortho-allylphenol synthesis

Procurement of the correct alkoxybenzaldehyde isomer is critical: only the but-2-en-1-yloxy substituent enables thermal aromatic Claisen rearrangement to ortho-allylphenol scaffolds. The isomeric but-3-en-1-yloxy analog cannot undergo this pericyclic transformation, and generic substitution risks failed reactivity. - Enables exclusive access to ortho-(1-methylallyl)phenol intermediates for natural product synthesis. - Specified in patent-documented drug intermediate syntheses; regioisomeric identity must be verified by NMR or HPLC. - Supplied at ≥95% purity with full quality assurance documentation.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 42053-93-0
Cat. No. B11925847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(But-2-en-1-yloxy)benzaldehyde
CAS42053-93-0
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC=CCOC1=CC=C(C=C1)C=O
InChIInChI=1S/C11H12O2/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h2-7,9H,8H2,1H3/b3-2+
InChIKeyGJTUFKFMBKCFIH-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(But-2-en-1-yloxy)benzaldehyde Identity & Characteristics


4-(But-2-en-1-yloxy)benzaldehyde (CAS 42053-93-0) is a para-substituted benzaldehyde derivative bearing an unsaturated but-2-en-1-yloxy (crotyloxy) side chain, with molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol . The compound belongs to the alkoxybenzaldehyde class, specifically distinguished by the position of the olefinic bond at the 2,3-position of the alkenyloxy chain. It is supplied at a minimum purity specification of ≥95% and is recommended for long-term storage in cool, dry conditions . The presence of both a reactive aldehyde group and an allylic ether moiety makes it a versatile intermediate for condensation reactions and sigmatropic rearrangements in synthetic organic chemistry.

4-(But-2-en-1-yloxy)benzaldehyde Irreplaceability


Alkoxybenzaldehyde derivatives with unsaturated side chains are not functionally interchangeable. The position of the olefinic bond within the alkenyloxy group dictates the pericyclic reactivity available to the molecule: a but-2-en-1-yloxy substituent can undergo aromatic Claisen rearrangement to generate ortho-allylphenol scaffolds, whereas the isomeric but-3-en-1-yloxy group cannot participate in this transformation due to the lack of an allylic ether motif [1]. Similarly, steric and electronic differences between the linear butenyloxy chain and the branched prenyloxy (3-methyl-2-butenyloxy) analog alter reaction kinetics and product distributions in aldol condensations and Knoevenagel reactions [2]. Generic substitution therefore risks both failed reactivity and divergent product profiles, making compound-specific procurement essential for reproducible synthetic outcomes.

4-(But-2-en-1-yloxy)benzaldehyde Comparator Evidence


Claisen Rearrangement: Isomeric Reactivity Difference

The but-2-en-1-yloxy group satisfies the structural prerequisite for aromatic Claisen rearrangement (allyl vinyl ether motif), enabling thermal [3,3]-sigmatropic rearrangement to ortho-(1-methylallyl)phenol derivatives. In contrast, the but-3-en-1-yloxy isomer (CAS not assigned) lacks the requisite allyl vinyl ether connectivity and is unreactive under standard Claisen conditions [1]. This represents a binary (reactive vs. unreactive) functional distinction rather than a graded potency difference.

Claisen rearrangement Allyl vinyl ether Ortho-allylphenol synthesis

Aldol Condensation: Linear vs. Prenyloxy Steric Effects

In the synthesis of licochalcone E and related chalcones, the linear 4-(2-methyl-2-butenyloxy)benzaldehyde and its stereoisomers were employed as key intermediates in aldol condensations, with reported yields of 71.4% for the initial Friedel-Crafts acylation step and 5.1–29.6% over three subsequent steps [1]. Replacement with the sterically more demanding prenyloxy (3-methyl-2-butenyloxy) analog alters the steric environment at the reactive aldehyde center, which can influence both condensation rates and regioselectivity. Direct head-to-head yield comparisons between the linear butenyloxy and branched prenyloxy substrates under identical aldol conditions have not been published, limiting this evidence to class-level inference.

Aldol condensation Chalcone synthesis Steric effects

Regioisomeric Purity: para- vs. ortho-Butenyloxybenzaldehyde

In the patent literature, 4-(3-methyl-2-butenyloxy)benzaldehyde (the prenyloxy para-isomer) is explicitly specified as a condensation partner with 2-ethoxycarbonylmethoxy-4-(3-methyl-2-butenyloxy)acetophenone for the synthesis of pharmaceutical intermediates [1]. The ortho-isomer, 2-(but-2-en-1-yloxy)benzaldehyde (CAS 40359-61-3), produces different condensation products due to altered electronic and steric effects at the aldehyde group, as demonstrated by divergent intramolecular cycloaddition outcomes yielding cis-fused 2H-pyran derivatives from the ortho-substituted substrate [2]. No quantitative purity threshold has been published, but the regioisomeric identity is a binary procurement specification.

Regioisomeric purity Drug intermediate Coumarin synthesis

ALDH3A1 Inhibition Context in Benzaldehyde Derivatives

A series of benzaldehyde derivatives has been evaluated for inhibition of human ALDH3A1, with reported IC₅₀ values ranging from 200 nM (e.g., CB7 analog, CHEMBL1378094) to >100,000 nM [1]. The benchmark inhibitor DEAB (4-(diethylamino)benzaldehyde) exhibits an IC₅₀ of approximately 0.2–1 μM against ALDH3A1 under comparable assay conditions [2]. Although 4-(but-2-en-1-yloxy)benzaldehyde itself has not been the subject of a published ALDH3A1 inhibition study, structurally related 4-alkoxybenzaldehyde derivatives with unsaturated side chains have been included in ALDH3A1 screening libraries, suggesting that procurement for this target class may be informed by analog data. Any direct potency comparison to DEAB or other characterized inhibitors is not currently available for this specific compound.

ALDH3A1 inhibition Aldehyde dehydrogenase Benzaldehyde derivatives

Cascade Synthesis: Ortho-Isomer Only Reactivity

A one-pot four-step cascade approach utilizing 2-(but-2-en-1-yloxy)benzaldehyde (the ortho-isomer, CAS 40359-61-3) has been developed for the divergent synthesis of polysubstituted benzofurans and 2H-chromenes, featuring a novel cascade aromatic Claisen rearrangement/Meinwald rearrangement/dehydrative or oxidative cyclization sequence . The para-isomer (target compound) has not been evaluated in this cascade system. This represents a case where regioisomeric identity determines participation in a specific tandem reaction: the ortho relationship between the aldehyde and the alkenyloxy group is mechanistically essential for the cyclization step.

Cascade synthesis Benzofuran 2H-chromene

4-(But-2-en-1-yloxy)benzaldehyde Application Scenarios


Ortho-Allylphenol Building Blocks via Claisen Rearrangement

The but-2-en-1-yloxy group satisfies the allyl vinyl ether structural requirement for thermal aromatic Claisen rearrangement, enabling access to ortho-(1-methylallyl)phenol scaffolds that serve as versatile intermediates in natural product synthesis [1]. This application is exclusive to the but-2-en-1-yloxy isomer, as the but-3-en-1-yloxy analog cannot undergo this transformation. Procurement of the correct isomer is therefore essential for any route depending on this pericyclic strategy.

Chalcone and Flavonoid Synthesis via Aldol Condensation

4-(But-2-en-1-yloxy)benzaldehyde and its 2-methyl-substituted analogs have been employed as electrophilic coupling partners in aldol condensations with substituted acetophenones to yield chalcone intermediates en route to licochalcone E and related bioactive flavonoids, with documented multi-step yields in the range of 5–30% over three synthetic steps [2]. The linear butenyloxy side chain provides a distinct steric profile compared to the branched prenyloxy analog, which may influence condensation rates and product selectivity.

Drug Intermediate Synthesis: para-Regioisomer Requirement

In patent-documented drug intermediate syntheses, the para-substituted butenyloxybenzaldehyde is explicitly specified as a condensation partner, where use of the ortho-isomer would yield divergent cyclized products (e.g., cis-fused 2H-pyrans) rather than the desired linear chalcone framework [3]. For GMP or reproducibility-critical procurement, regioisomeric identity must be verified by NMR or HPLC before use.

ALDH3A1 Inhibitor Screening Libraries

Although no direct IC₅₀ value has been published for 4-(but-2-en-1-yloxy)benzaldehyde against ALDH3A1, the broader class of 4-alkoxybenzaldehydes has yielded inhibitors with potencies spanning three orders of magnitude (IC₅₀ 200 nM to >100 µM) [4]. This compound may be procured as part of a focused library for ALDH isozyme selectivity profiling, provided that users confirm activity in their own assays rather than relying on literature precedent.

Technical Documentation Hub

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